molecular formula C20H20Cl2N2O5S B4779444 2-({4-[(3,4-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid CAS No. 883549-83-5

2-({4-[(3,4-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B4779444
CAS No.: 883549-83-5
M. Wt: 471.4 g/mol
InChI Key: YTPZZZULCXTICZ-UHFFFAOYSA-N
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Description

2-({4-[(3,4-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid is a complex organic compound with a molecular formula of C20H20Cl2N2O5S . This compound is characterized by the presence of a cyclohexane ring, a carboxylic acid group, and a sulfamoyl group attached to a phenyl ring. The dichlorophenyl group adds to its unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(3,4-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Dichlorophenyl Sulfamoyl Intermediate: This step involves the reaction of 3,4-dichloroaniline with chlorosulfonic acid to form the dichlorophenyl sulfamoyl chloride.

    Coupling with Phenyl Carbamoyl Cyclohexanecarboxylic Acid: The dichlorophenyl sulfamoyl chloride is then reacted with phenyl carbamoyl cyclohexanecarboxylic acid under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(3,4-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, hydroxide ions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted phenyl derivatives.

Scientific Research Applications

2-({4-[(3,4-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({4-[(3,4-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-[(3,4-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid
  • 2-({4-[(3,4-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)butanoic acid

Uniqueness

Compared to similar compounds, 2-({4-[(3,4-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid has a unique cyclohexane ring structure, which contributes to its distinct chemical and biological properties. This structural difference can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-[[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O5S/c21-17-10-7-13(11-18(17)22)24-30(28,29)14-8-5-12(6-9-14)23-19(25)15-3-1-2-4-16(15)20(26)27/h5-11,15-16,24H,1-4H2,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPZZZULCXTICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701120292
Record name 2-[[[4-[[(3,4-Dichlorophenyl)amino]sulfonyl]phenyl]amino]carbonyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883549-83-5
Record name 2-[[[4-[[(3,4-Dichlorophenyl)amino]sulfonyl]phenyl]amino]carbonyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883549-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[4-[[(3,4-Dichlorophenyl)amino]sulfonyl]phenyl]amino]carbonyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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